New Delhi Metallo-β-Lactamase-1 inhibitor-3 is a compound designed to combat the New Delhi Metallo-β-Lactamase-1 enzyme, which is notorious for its ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems. The emergence of this enzyme has led to significant challenges in treating bacterial infections, particularly those caused by resistant strains of Escherichia coli and Klebsiella pneumoniae. The development of effective inhibitors like NDM-1 inhibitor-3 is crucial in restoring the efficacy of existing antibiotics.
NDM-1 inhibitor-3 is classified as a small molecule inhibitor targeting metallo-β-lactamases. These inhibitors can be further categorized into non-covalent and covalent inhibitors based on their mechanisms of action. NDM-1 inhibitor-3 is identified as a covalent inhibitor, meaning it forms a stable bond with the target enzyme, thereby inhibiting its activity .
The synthesis of NDM-1 inhibitor-3 typically involves several steps, including:
For instance, a common synthetic pathway involves the formation of thiophene derivatives through electrophilic aromatic substitution followed by functional group modifications to enhance binding affinity to the NDM-1 enzyme .
The molecular structure of NDM-1 inhibitor-3 can be characterized by its specific arrangement of atoms and functional groups that interact with the active site of the New Delhi Metallo-β-Lactamase-1 enzyme.
Key structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the compound fits into the enzyme's active site .
NDM-1 inhibitor-3 undergoes specific chemical reactions that facilitate its interaction with the New Delhi Metallo-β-Lactamase-1 enzyme:
The kinetics of these reactions can be studied using assays that measure changes in enzymatic activity in the presence of varying concentrations of NDM-1 inhibitor-3 .
The mechanism of action for NDM-1 inhibitor-3 involves:
The effectiveness can be quantified using half-maximal inhibitory concentration (IC₅₀) assays, where lower values indicate stronger inhibition .
NDM-1 inhibitor-3 exhibits several noteworthy physical and chemical properties:
These properties are crucial for determining the compound's suitability for pharmaceutical applications .
NDM-1 inhibitor-3 has several important applications in scientific research and medicine:
The ongoing research into compounds like NDM-1 inhibitor-3 is critical in addressing global health challenges posed by antibiotic-resistant bacteria .
New Delhi metallo-β-lactamase-1 (NDM-1) has evolved into a critical global health threat since its initial detection in Klebsiella pneumoniae from a Swedish patient with Indian travel exposure in 2008 [6] [9]. This enzyme rapidly disseminates via plasmids carrying blaNDM-1, which exhibit broad host compatibility across Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp.) and non-fermenters like Acinetobacter baumannii and Pseudomonas aeruginosa [3] [9]. By 2017, over 70 countries reported NDM-1 variants, with Asian regions serving as primary reservoirs [9]. The enzyme’s genetic mobility facilitates unchecked spread, rendering surveillance data essential for containment strategies.
Table 1: Distribution of NDM-1 Producers in Clinical Isolates
Location | Bacterial Species | Prevalence | Reference |
---|---|---|---|
Srinagar, India | Citrobacter freundii | 3/9 NDM-1+ isolates | [3] |
Global (2017) | K. pneumoniae, E. coli | >70 countries | [9] |
UK/India/Pakistan | Enterobacteriaceae | 37/44/26 clinical cases | [6] |
As a subclass B1 metallo-β-lactamase (MBL), NDM-1 employs a binuclear zinc ion core to hydrolyze β-lactam antibiotics. Zn1 coordinates with His120, His122, and His189, while Zn2 binds Asp124, Cys208, and His250 [5] [9]. This architecture enables nucleophilic water activation, cleaving the β-lactam ring’s amide bond in carbapenems (e.g., meropenem), cephalosporins, and penicillins [5] [10]. Crucially, NDM-1 spares monobactams like aztreonam, though co-existing resistance mechanisms often negate this exception [3] [6]. The enzyme’s shallow active site and flexible loops (e.g., residues 63–73) further challenge inhibitor design [5] [9].
NDM-1 producers exhibit near-pan-resistance, with susceptibility limited to polymyxin B, tigecycline, and occasionally fosfomycin [3] [6]. A 2024 scoping review identified 91 eligible studies on NDM inhibitors (2018–2022), yet zero clinically approved agents exist [2]. This therapeutic gap underscores the imperative for novel inhibitors like NDM-1 inhibitor-3 (Compound 89), designed to rescue carbapenem efficacy [1] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: